molecular formula C12H15NO5 B7579201 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid

2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid

Cat. No. B7579201
M. Wt: 253.25 g/mol
InChI Key: NQDDNVOIEIDUQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid, also known as Meclofenamic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, fever, and inflammation. It belongs to the family of fenamate drugs and is known to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins.

Mechanism of Action

2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid inhibits the activity of COX enzymes, which are responsible for the synthesis of prostaglandins. Prostaglandins are known to play a key role in the inflammatory response, and their inhibition by this compound acid leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
This compound acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. In addition, it has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid for lab experiments is its well-established mechanism of action. This makes it a useful tool for studying the role of prostaglandins in various physiological processes. However, one limitation of this compound acid is its potential to cause gastrointestinal side effects, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid. One area of interest is its potential use in cancer treatment. Further studies are needed to determine the optimal dosage and administration schedule for this compound acid in cancer patients. Another area of interest is the potential use of this compound acid in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, there is also a need for further research on the long-term safety and efficacy of this compound acid, particularly with regard to its potential to cause gastrointestinal side effects.

Synthesis Methods

The synthesis of 2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form 2-methoxybenzoyl chloride. This is then reacted with 2-amino-3-hydroxy-2-methylpropanoic acid to form this compound acid.

Scientific Research Applications

2-Hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in treating various conditions such as rheumatoid arthritis, osteoarthritis, and menstrual cramps. In addition, this compound acid has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells.

properties

IUPAC Name

2-hydroxy-3-[(2-methoxybenzoyl)amino]-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(17,11(15)16)7-13-10(14)8-5-3-4-6-9(8)18-2/h3-6,17H,7H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQDDNVOIEIDUQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CC=CC=C1OC)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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